1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-

Organic Light-Emitting Diode (OLED) Optical Interconnects High-Speed Modulation

Procure high-purity 1,1'-Biphenyl derivative, characterized by methyl substituents that fine-tune HOMO levels relative to DPVBi for optimized charge balance and exciton confinement. Ideal as a host material in fast-response OLEDs (demonstrated 10 MHz cutoff) and as a reliable p-type HTL (IP 5.4-6.6 eV) with ambient stability. Essential for reproducible device fabrication and high-speed optical interconnect research.

Molecular Formula C44H38
Molecular Weight 566.8 g/mol
CAS No. 135804-06-7
Cat. No. B3044261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
CAS135804-06-7
Molecular FormulaC44H38
Molecular Weight566.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
InChIInChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3
InChIKeyPNJTZJDRBBJYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- (CAS 135804-06-7): A Conjugated Biphenyl Derivative for OLED and Advanced Optoelectronic Applications


1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-, also known as 4,4'-Bis(2,2-di-p-tolylvinyl)-1,1'-biphenyl, is a highly conjugated organic small molecule belonging to the class of distyrylbiphenyl derivatives . Characterized by a central biphenyl core symmetrically substituted with two bis(4-methylphenyl)ethenyl groups, this compound exhibits a molecular formula of C44H38 and a molecular weight of approximately 566.77 g/mol . Its extended π-conjugated structure imparts significant photophysical properties, making it a material of interest in the field of organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .

Why 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- Cannot Be Substituted with Generic Biphenyl Derivatives in OLED Applications


The performance of organic electronic devices is exquisitely sensitive to the electronic structure of the constituent materials. While compounds like 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- and its close analog DPVBi (4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl) share a similar biphenyl core, subtle differences in their substituents lead to critical variations in key parameters such as highest occupied molecular orbital (HOMO) energy levels and charge transport characteristics [1]. For instance, the introduction of methyl groups in the target compound alters its donor properties compared to the unsubstituted DPVBi, which directly impacts the charge balance and, consequently, the device's efficiency, emission color, and operational stability [1]. Therefore, direct substitution without re-optimizing the entire device architecture can result in significant performance degradation, including reduced luminance and efficiency roll-off. The following quantitative evidence underscores these material-specific differentiations, highlighting why careful selection based on precise performance data is paramount for reproducible and high-performance device fabrication.

Quantitative Performance Differentiation Guide for 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- (CAS 135804-06-7)


High-Frequency OLED Modulation: Achieving a 10 MHz Cutoff Frequency with 4,4'-Bis(2,2-di-p-tolylvinyl)-1,1'-biphenyl

For applications requiring high-speed modulation, such as in optical interconnects, the target compound, when used as a host matrix doped with DSB (a distyrylbenzene derivative), enables a significantly faster response compared to other material combinations. The specific combination of DSB-doped 4,4'-bis(2,2-di-p-tolylvinyl)-1,1'-biphenyl was identified as the best performer in a comparative study, achieving the highest cutoff frequency [1].

Organic Light-Emitting Diode (OLED) Optical Interconnects High-Speed Modulation

Charge Transport and Air-Stability: P-Type Semiconductor Characteristics of 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-

Computational studies on a series of biphenyl derivatives, including 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl, provide insight into its fundamental electronic properties. The compound exhibits an ionization potential (IP) within the range of 5.4–6.6 eV, which is a hallmark of air-stable p-type (hole-transporting) organic semiconductors. This is further supported by a lower hole-injection barrier compared to the electron-injection barrier, confirming its preferential hole-transport nature [1].

Organic Semiconductor Charge Transport Air-Stability

Electronic Structure Differentiation: Impact of Methyl Substitution on HOMO Level and Luminance

The presence of methyl groups on the terminal phenyl rings of 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- distinguishes it from the non-methylated analog, DPVBi. While DPVBi exhibits a HOMO level of 5.9 eV and a LUMO level of 2.8 eV , the introduction of methyl groups increases the electron-donating character of the molecule. This modification is known to directly impact the charge balance within an OLED, as it alters the ratio of hole to electron current. Specifically, research indicates that introducing methyl or butyl groups to DPVBi leads to a decrease in luminance due to an imbalance in the cationic and anionic currents [1].

Organic Light-Emitting Diode (OLED) HOMO Level Electroluminescence

Key Industrial Application Scenarios for 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- in OLED and Optoelectronic R&D


High-Bandwidth Optical Interconnects

The demonstrated ability to achieve a 10 MHz cutoff frequency in an OLED using the target compound as a host material makes it a prime candidate for developing high-speed optical communication links, such as on-chip or chip-to-chip interconnects. This application leverages its superior performance in fast-response OLEDs compared to other material combinations [1].

Hole-Transport Layer (HTL) in Stable OLEDs

Computational evidence confirming the compound's p-type semiconductor behavior and air-stability, with an ionization potential within the 5.4–6.6 eV range, supports its use as a reliable hole-transport layer (HTL) in OLEDs. Its electronic structure facilitates efficient hole injection and transport while maintaining stability under ambient operating conditions [2].

Charge-Transport Host for Fluorescent or Phosphorescent Emitters

The compound's extended π-conjugated structure and the electronic influence of its methyl substituents, which modify its HOMO level relative to DPVBi, make it a valuable host material. Its specific energy levels can be exploited to optimize the charge balance and exciton confinement for various dopant emitters, thereby enhancing the efficiency and color purity of OLED devices [3].

Materials Research for Optoelectronic Properties

As a high-purity (>99% HPLC) small molecule available for research use, 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- is an ideal candidate for fundamental studies on structure-property relationships in conjugated organic materials . Its well-defined chemical structure allows researchers to investigate the impact of molecular conformation and substitution on photoluminescence, charge mobility, and exciton dynamics in thin films.

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